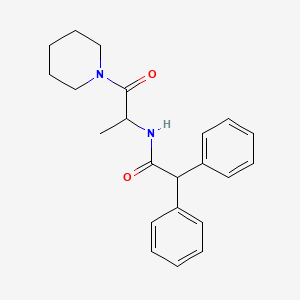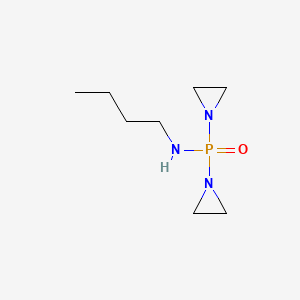![molecular formula C15H12N4O7 B14170233 5,5'-[(2-hydroxyphenyl)methanediyl]dipyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 27406-33-3](/img/structure/B14170233.png)
5,5'-[(2-hydroxyphenyl)methanediyl]dipyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-[(2-Hydroxyphenyl)methylene]bis[2,4,6(1H,3H,5H)-pyrimidinetrione]: is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group linked to two pyrimidinetrione units
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-[(2-Hydroxyphenyl)methylene]bis[2,4,6(1H,3H,5H)-pyrimidinetrione] typically involves the condensation of 2-hydroxybenzaldehyde with barbituric acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as piperidine, and requires a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidinetrione units, potentially converting them to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated pyrimidinetrione derivatives.
Substitution: Various substituted hydroxyphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, it serves as a probe for studying enzyme interactions and as a potential inhibitor of specific enzymatic pathways.
Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Industry: In the industrial sector, it is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties .
Mecanismo De Acción
The mechanism of action of 5,5’-[(2-Hydroxyphenyl)methylene]bis[2,4,6(1H,3H,5H)-pyrimidinetrione] involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds and π-π interactions with active sites, while the pyrimidinetrione units can chelate metal ions, influencing enzymatic activity and signaling pathways .
Comparación Con Compuestos Similares
- 5,5’-[(2-Hydroxyphenyl)methylene]bis[2-thioxodihydro-4,6(1H,5H)-pyrimidinedione]
- 5,5’-[(2-Hydroxyphenyl)methylene]dipyrimidine-2,4,6(1H,3H,5H)-trione
Comparison: Compared to its analogs, 5,5’-[(2-Hydroxyphenyl)methylene]bis[2,4,6(1H,3H,5H)-pyrimidinetrione] exhibits unique properties due to the presence of the pyrimidinetrione units, which enhance its stability and reactivity. This makes it particularly valuable in applications requiring robust chemical structures .
Propiedades
Número CAS |
27406-33-3 |
|---|---|
Fórmula molecular |
C15H12N4O7 |
Peso molecular |
360.28 g/mol |
Nombre IUPAC |
5-[(2-hydroxyphenyl)-(2,4,6-trioxo-1,3-diazinan-5-yl)methyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H12N4O7/c20-6-4-2-1-3-5(6)7(8-10(21)16-14(25)17-11(8)22)9-12(23)18-15(26)19-13(9)24/h1-4,7-9,20H,(H2,16,17,21,22,25)(H2,18,19,23,24,26) |
Clave InChI |
QNEQYVQWXBTOLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(C2C(=O)NC(=O)NC2=O)C3C(=O)NC(=O)NC3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


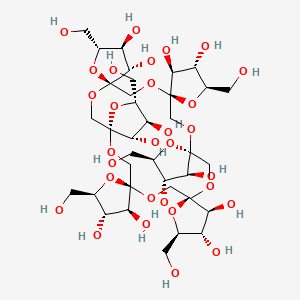
![Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]-](/img/structure/B14170158.png)
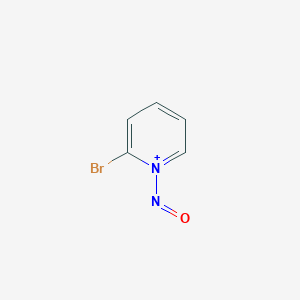
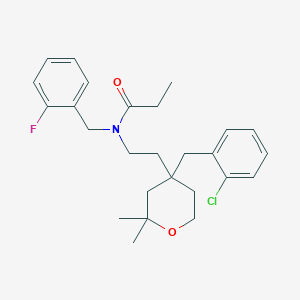

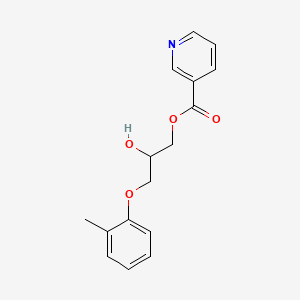
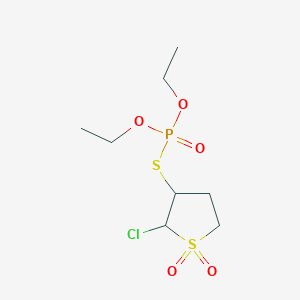
![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-2-methyl-1-[(2-methylphenyl)sulfonyl]-](/img/structure/B14170201.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carboxylic acid](/img/structure/B14170205.png)
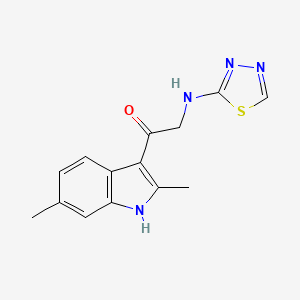
![7-Phenyltetrazolo[1,5-b][1,2,4]triazine](/img/structure/B14170232.png)
